2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 201.69 g/mol. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals, indicated by the GHS07 pictogram, which denotes potential hazards such as skin irritation, eye irritation, and respiratory issues.
The compound is primarily sourced from chemical synthesis processes involving specific precursors. It falls under the category of amines and alcohols, often used in pharmaceutical applications due to its structural properties that allow for interaction with biological systems.
The synthesis of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 3-methylbenzylamine with ethylene oxide. The process is carried out under controlled conditions, utilizing solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
The molecular structure of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride can be represented in various formats:
InChI=1S/C10H15NO.ClH/c1-9-3-2-4-10(7-9)8-11-5-6-12;/h2-4,7,11-12H,5-6,8H2,1H3;1H
COCKKZQGCYUMCY-UHFFFAOYSA-N
The structure features a central ethanolamine backbone substituted with a 3-methylphenyl group, which contributes to its biological activity.
The compound can participate in several chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride is closely related to its potential use in antidepressant synthesis:
Subcellular localization plays a crucial role in determining the compound's activity within biological systems.
The physical properties of 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride include:
Chemical properties include:
Relevant data indicate that handling should be done with care due to its classification as a hazardous material.
2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride has diverse applications in scientific research:
This compound's structural characteristics make it valuable for ongoing research in both academic and industrial settings, particularly in medicinal chemistry focused on neuropharmacology.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 14674-72-7
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: